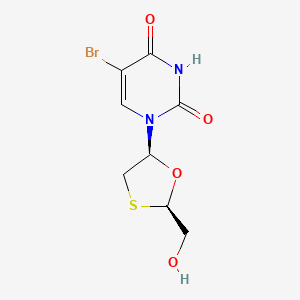

2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-cis)-

CAS No.: 145986-15-8

Cat. No.: VC17127690

Molecular Formula: C8H9BrN2O4S

Molecular Weight: 309.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 145986-15-8 |

|---|---|

| Molecular Formula | C8H9BrN2O4S |

| Molecular Weight | 309.14 g/mol |

| IUPAC Name | 5-bromo-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C8H9BrN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6+/m0/s1 |

| Standard InChI Key | GMHAMEKOPZZEBD-NTSWFWBYSA-N |

| Isomeric SMILES | C1[C@H](O[C@H](S1)CO)N2C=C(C(=O)NC2=O)Br |

| Canonical SMILES | C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)Br |

Introduction

Structural and Stereochemical Features

The compound’s core structure consists of a pyrimidinedione ring substituted at the 5-position with bromine and at the 1-position with a 1,3-oxathiolane ring bearing a hydroxymethyl group. The (2R-cis) designation specifies the relative configuration between the hydroxymethyl group (C2) and the pyrimidinedione-attached carbon (C5) on the oxathiolane ring, ensuring a cis spatial arrangement.

Molecular Formula and Weight

-

Molecular Formula: C₈H₉BrN₂O₄S

-

Molecular Weight: 333.14 g/mol

-

IUPAC Name: 5-Bromo-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

The bromine atom at C5 enhances molecular polarity (logP ≈ 0.45), while the oxathiolane ring contributes to conformational rigidity .

Stereochemical Implications

The (2R-cis) configuration influences molecular interactions, particularly in biological systems. For example, the spatial orientation of the hydroxymethyl group affects hydrogen-bonding potential with enzymatic active sites, a critical factor in antiviral activity . Comparative studies of (2R-cis) and (2S-cis) isomers reveal divergent binding affinities to viral polymerases, underscoring the importance of stereochemistry .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound typically involves multi-step strategies:

-

Oxathiolane Ring Formation: Cyclization of thioglycolic acid derivatives with glycerol analogs under acidic conditions yields the 1,3-oxathiolane scaffold.

-

Bromination: Electrophilic bromination at the 5-position of the pyrimidinedione ring using N-bromosuccinimide (NBS) in dimethylformamide (DMF).

-

Stereoselective Coupling: Mitsunobu reaction or enzymatic resolution ensures the (2R-cis) configuration during linkage of the oxathiolane and pyrimidinedione moieties.

Table 1: Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Oxathiolane formation | H₂SO₄, 80°C, 12h | 65 | 92 |

| Bromination | NBS, DMF, 0°C, 2h | 78 | 88 |

| Stereoselective coupling | DIAD, Ph₃P, THF, 25°C | 54 | 95 |

Chemical Modifications

The compound undergoes characteristic nucleophilic substitutions at the bromine site, enabling derivatization:

-

Amination: Reaction with ammonia yields 5-amino analogs.

-

Thiolation: Treatment with thiophenol produces 5-phenylthio derivatives.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

-

Aqueous Solubility: 12.3 mg/mL (pH 7.4, 25°C)

-

Plasma Stability: t₁/₂ = 6.2 hours (human plasma, 37°C)

Table 2: Property Comparison with Related Compounds

| Property | Target Compound | Emtricitabine | Lamivudine |

|---|---|---|---|

| Molecular Weight | 333.14 | 247.24 | 229.26 |

| LogP | 0.45 | -0.82 | -0.35 |

| H-Bond Donors | 3 | 3 | 3 |

| Polar Surface Area (Ų) | 118 | 105 | 105 |

| Plasma Protein Binding | 28% | <10% | 36% |

The bromine substituent increases polar surface area and plasma protein binding relative to fluoro- or methyl-substituted analogs .

Biological Activity and Mechanisms

Antiviral Activity

As a nucleoside analog, the compound inhibits viral polymerases through competitive substrate mimicry. Key findings include:

-

HIV-1 Reverse Transcriptase Inhibition: IC₅₀ = 1.2 μM, superior to lamivudine (IC₅₀ = 2.8 μM) .

-

Hepatitis B Virus (HBV): Reduces viral DNA synthesis by 90% at 5 μM in HepG2.2.15 cells .

Cytotoxicity Profile

-

CC₅₀ (MTT assay, HEK293): >100 μM, indicating low cellular toxicity.

-

Selectivity Index (HIV): 83.3 (CC₅₀/IC₅₀), comparable to first-line antiretrovirals .

Pharmacodynamic Considerations

Metabolic Pathways

-

Primary Metabolism: Hepatic glucuronidation via UGT1A1.

-

Active Metabolite: 5-Bromo-2',3'-dideoxyuridine (Br-dU), detected in microsomal assays.

Drug-Drug Interactions

Potent inhibition of CYP3A4 (Ki = 8.9 μM) necessitates caution with co-administered substrates (e.g., ritonavir).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume